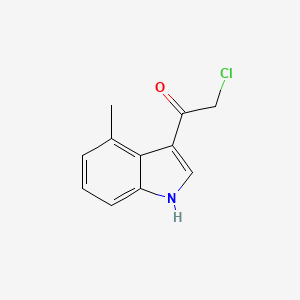
2-クロロ-1-(4-メチル-1H-インドール-3-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, in particular, features a chloro group and a methyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
科学的研究の応用
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These interactions can lead to various downstream effects, contributing to their wide range of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the chlorination of an indole derivative. One common method includes the reaction of 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole ketones or carboxylic acids.
Reduction: Formation of indole alcohols or amines.
類似化合物との比較
Similar Compounds
1-(4-methyl-1H-indol-3-yl)ethanone: Lacks the chloro group, which can affect its reactivity and biological activity.
2-chloro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but without the methyl group, leading to different chemical properties.
1-(4-methyl-1H-indol-3-yl)propan-1-one: Contains a longer carbon chain, which can influence its solubility and reactivity.
Uniqueness
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both the chloro and methyl groups, which can enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVHIVMJZFUSJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
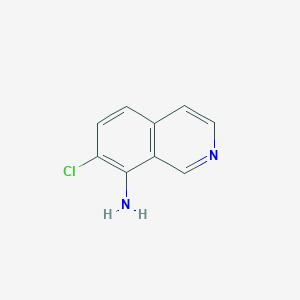
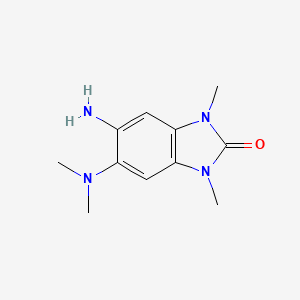
![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)
![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)
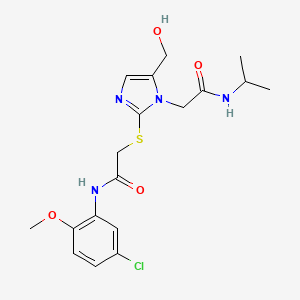
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)
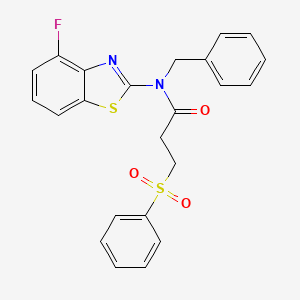
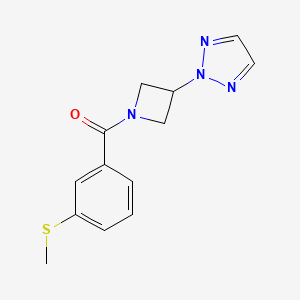
![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)

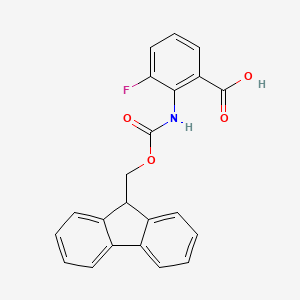
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2404788.png)
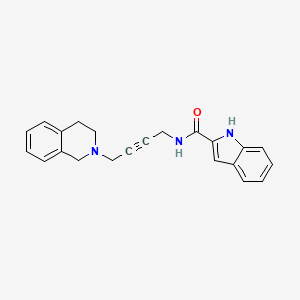
![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)
